

# Comparative study of lodging resistance in rice varieties with different Sd1 alleles

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## Unraveling Lodging Resistance in Rice: A Comparative Study of Sd1 Alleles

A deep dive into the genetic underpinnings of lodging resistance in rice reveals the pivotal role of the **Sd1** (semi-dwarf 1) gene. This guide provides a comparative analysis of rice varieties harboring different **Sd1** alleles, offering researchers and plant breeders critical insights into their performance, supported by experimental data and detailed methodologies.

The "Green Revolution" in rice was largely propelled by the introduction of the **sd1** gene, which confers a semi-dwarf phenotype, leading to increased lodging resistance and higher yields. The **Sd1** gene encodes a gibberellin (GA) biosynthesis enzyme, GA20 oxidase-2. Functional alleles (**SD1-in** in indica and **SD1-ja** in japonica) result in taller plants, while the loss-of-function **sd1-d** allele, originating from the Taiwanese variety 'Dee-geo-woo-gen', leads to reduced plant height and enhanced lodging resistance.<sup>[1]</sup> This guide dissects the quantitative differences in lodging resistance and related traits among rice lines with these key **Sd1** alleles.

## Comparative Performance of Sd1 Alleles

To elucidate the impact of different **Sd1** alleles on lodging resistance, isogenic lines of the indica rice variety IR36 were developed, carrying **sd1-d**, **SD1-in**, or **SD1-ja**. A comparative study of these lines provides a clear picture of the influence of each allele on crucial agronomic traits.

Trait	Allele	Mean Value	Unit
Culm Length	sd1-d (IR36)	78.6	cm
SD1-in (5867-36)	118.7	cm	
SD1-ja (Koshi-36)	97.6	cm	
Breaking Strength	sd1-d (IR36)	1649	g
SD1-in (5867-36)	1493	g	
SD1-ja (Koshi-36)	1360	g	
Lodging Index	sd1-d (IR36)	46.0	g·cm/g x 100
SD1-in (5867-36)	97.4	g·cm/g x 100	
SD1-ja (Koshi-36)	74.1	g·cm/g x 100	

Data compiled from studies on isogenic lines of IR36.

The data clearly demonstrates that the **sd1-d** allele significantly reduces culm length and, consequently, the lodging index, while notably increasing the breaking strength of the culm. This combination of traits is highly desirable for developing lodging-resistant rice cultivars.

## Experimental Protocols

### 1. Plant Materials and Growth Conditions:

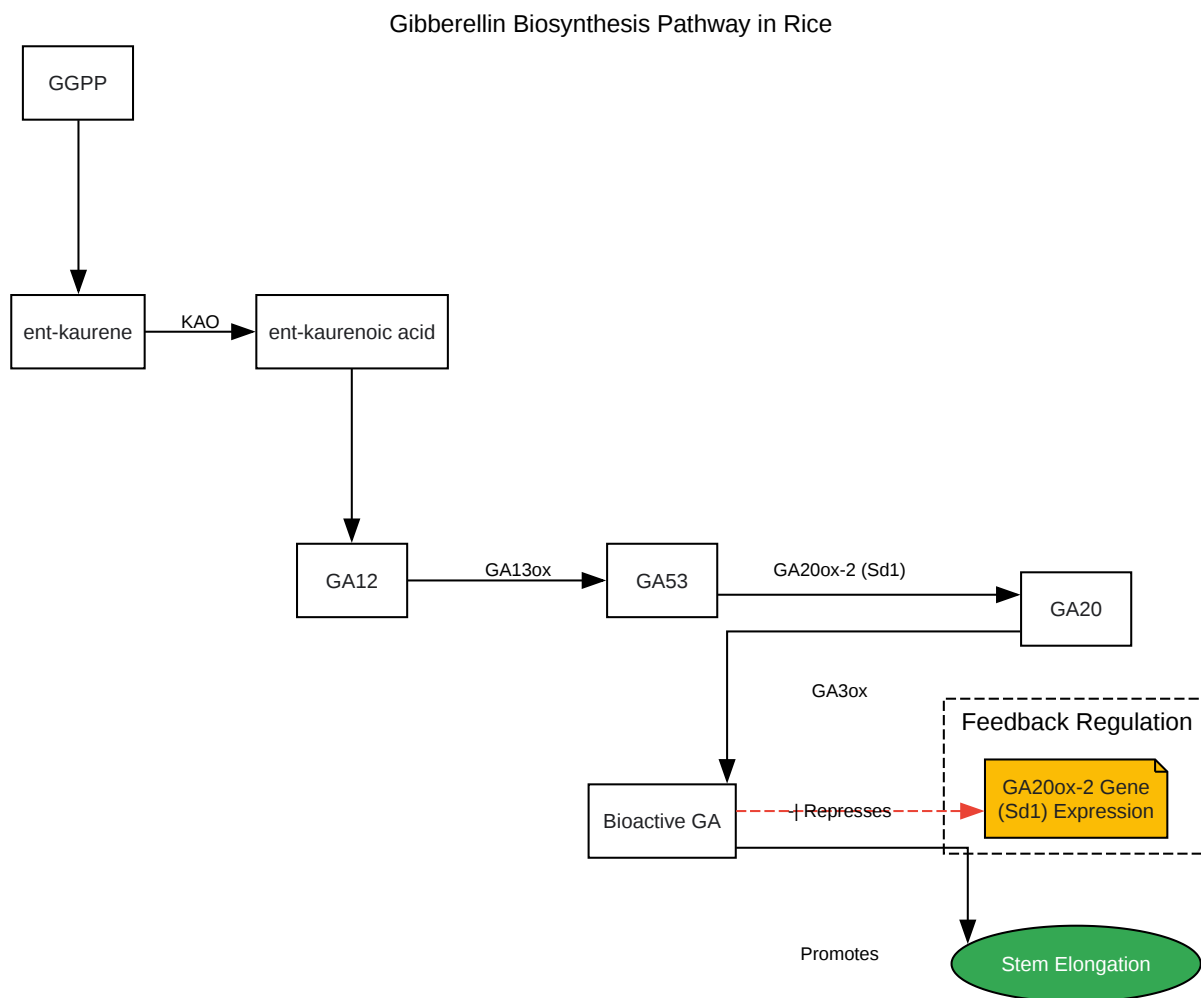
- **Isogenic Lines:** To isolate the effect of the **Sd1** gene, isogenic lines are crucial. The development of these lines involves recurrent backcrossing of a donor parent (e.g., carrying **SD1-in** or **SD1-ja**) with a recurrent parent (e.g., IR36, carrying **sd1-d**).
- **Field Trials:** The isogenic lines are cultivated in a paddy field under standard agricultural practices. The experimental design should be a randomized complete block design with multiple replications to ensure statistical validity.

### 2. Measurement of Lodging Resistance Traits:

- Culm Length: At the maturity stage, the length of the main culm from the ground level to the panicle neck is measured.
- Culm Breaking Strength:
  - The basal part of the main culm (typically the 4th internode from the top) is sampled at maturity.
  - The culm segment is placed on two supporting points.
  - A force is applied to the center of the segment using a force gauge or a universal testing machine until the culm breaks.
  - The maximum force recorded is the breaking strength.
- Lodging Index: The lodging index is a composite trait that reflects the plant's susceptibility to lodging. It is calculated using the following formula:  $\text{Lodging Index} = (\text{Top Weight} \times \text{Culm Length}) / \text{Breaking Strength}$ 
  - Top Weight: The fresh weight of the panicle and the upper part of the plant above the breaking point.

## Signaling Pathway and Logical Relationships

The **Sd1** gene plays a critical role in the gibberellin biosynthesis pathway. A functional **SD1** gene encodes the enzyme GA20 oxidase, which catalyzes a late step in the synthesis of bioactive gibberellins. These hormones are essential for stem elongation.

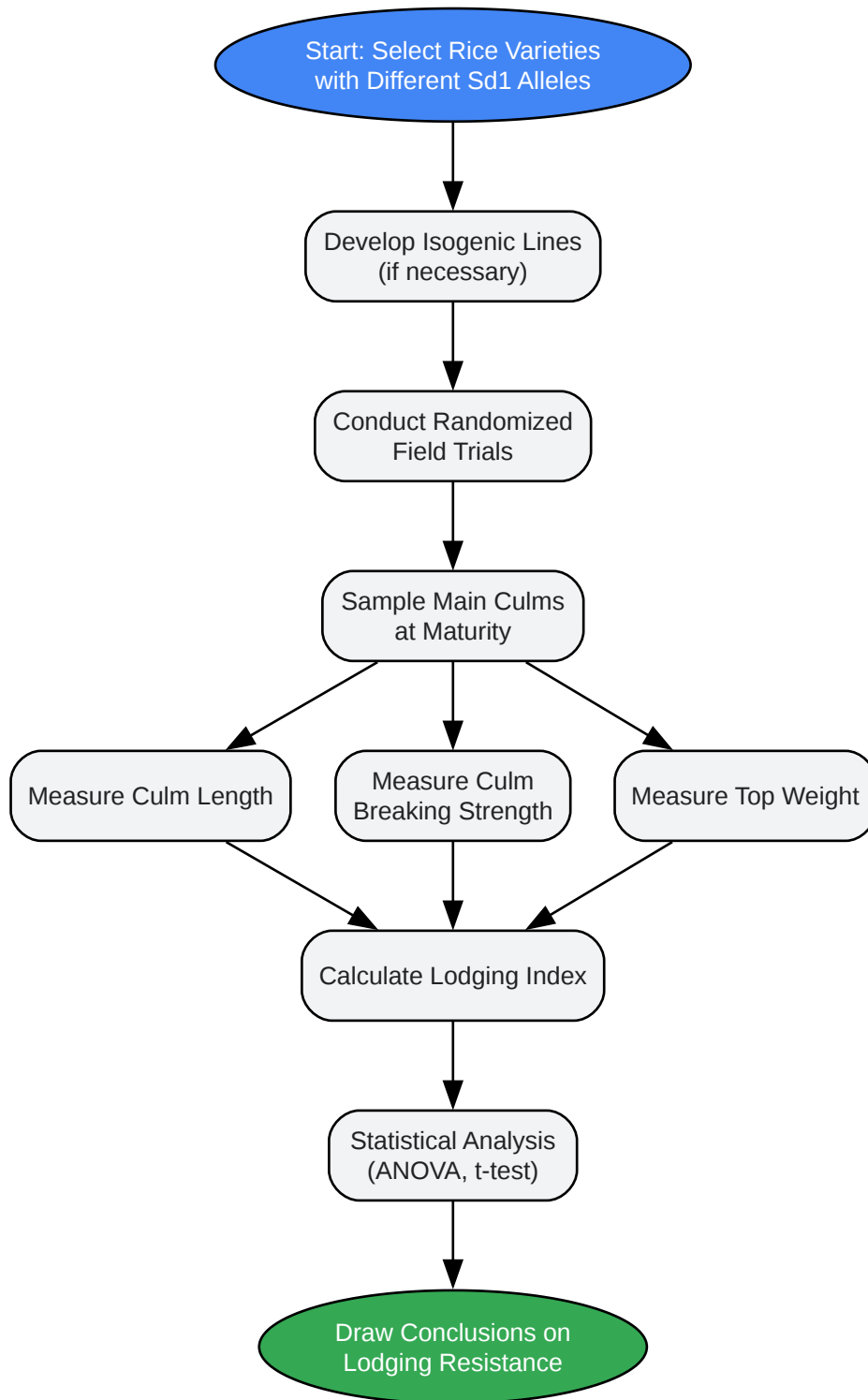


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Caption: Gibberellin biosynthesis pathway in rice, highlighting the role of the **Sd1** gene product.

The experimental workflow for comparing lodging resistance in rice varieties with different **Sd1** alleles follows a systematic approach from germplasm selection to data analysis.

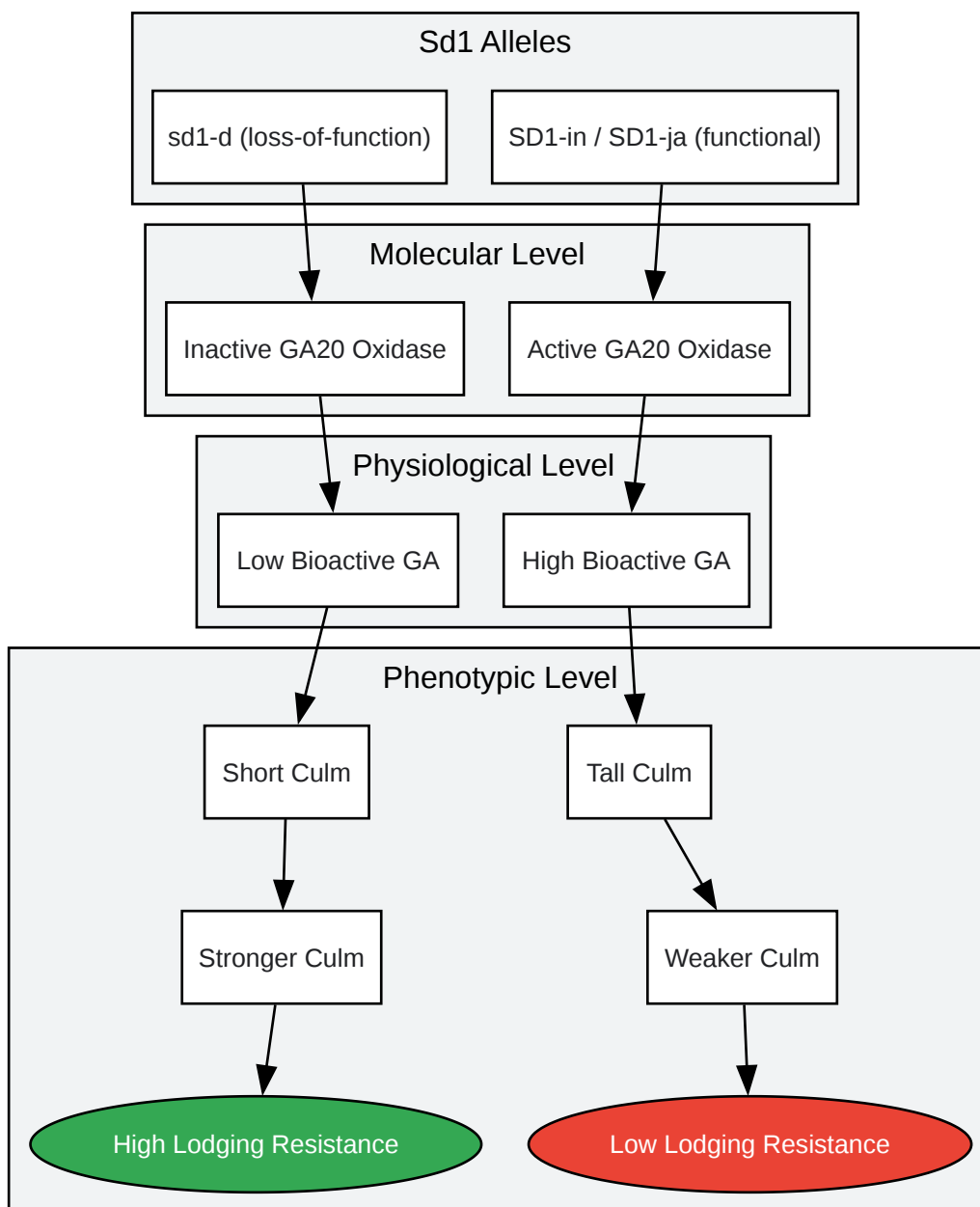
## Experimental Workflow for Comparative Lodging Resistance Study

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Caption: Experimental workflow for comparing lodging resistance in rice varieties.

The logical relationship between the **Sd1** alleles and their phenotypic consequences can be visualized to understand the cause-and-effect chain.

#### Logical Relationship of Sd1 Alleles and Lodging Resistance



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Caption: Logical flow from **Sd1** alleles to lodging resistance phenotype.

In conclusion, the selection of the **sd1-d** allele is a cornerstone of breeding for lodging-resistant rice varieties. This guide provides the foundational data and methodologies for researchers to build upon, facilitating the development of new cultivars with improved standability and yield potential.

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## References

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Address: 3281 E Guasti Rd

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